molecular formula C40H36N2O5 B3250650 Fmoc-N-Me-D-Gln(Trt)-OH CAS No. 2044710-89-4

Fmoc-N-Me-D-Gln(Trt)-OH

Cat. No. B3250650
M. Wt: 624.7
InChI Key: RMAUSWDYZJQCPJ-UHFFFAOYSA-N
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Description

Typically, a compound like “Fmoc-N-Me-D-Gln(Trt)-OH” would be a modified amino acid used in peptide synthesis. The “Fmoc” stands for fluorenylmethyloxycarbonyl, a protective group used in solid-phase peptide synthesis. “N-Me-D-Gln” represents N-methyl D-glutamine, a modified form of the amino acid glutamine. “Trt” stands for trityl, another protective group. “OH” indicates a hydroxyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino and carboxyl groups of the glutamine, followed by the introduction of the methyl group. The exact steps would depend on the specific methods used by the chemist.



Molecular Structure Analysis

The molecular structure would be determined by the arrangement of atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry could be used to determine the structure.



Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could be done through various experiments in the lab.



Physical And Chemical Properties Analysis

This would involve studying properties like solubility, melting point, boiling point, and reactivity.


Scientific Research Applications

Protection in Peptide Synthesis

  • Use as a Protective Group : The trityl (Trt) group, when combined with 9-fluorenylmethyloxycarbonyl (Fmoc) like in Fmoc-N-Me-D-Gln(Trt)-OH, is ideal for protecting histidine's side chain in peptide synthesis. It's particularly effective in contexts where other positions require protecting groups cleavable by mild acidolysis (Sieber & Riniker, 1987).

Applications in Solid-Phase Peptide Synthesis

  • Solid-Phase Peptide Synthesis : Fmoc-N-Me-D-Gln(Trt)-OH and similar compounds are used in Fmoc solid-phase peptide synthesis. They provide stable and activated compounds for peptide bond formation, enabling the synthesis of complex peptides (Han, Solé, Tejbrant, & Bárány, 1996).
  • Facilitation of Chemical Protein Synthesis : In chemical protein synthesis, Fmoc-N-Me-D-Gln(Trt)-OH and related compounds can facilitate the process. The stability of these compounds under various synthesis conditions is crucial for efficient protein construction (Kar et al., 2020).

Enhancing Synthesis Efficiency

  • Improving Synthesis Characteristics : Fmoc-N-Me-D-Gln(Trt)-OH demonstrates excellent characteristics in Fmoc solid phase peptide synthesis. Its use can lead to more efficient and effective peptide synthesis protocols (McCurdy, 1989).

Safety And Hazards

The safety and hazards of the compound would be determined through toxicity studies and by looking at its reactivity.


Future Directions

Future research could involve studying the compound’s potential uses, such as in drug development or as a building block in chemical synthesis.


properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-oxo-5-(tritylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36N2O5/c1-42(39(46)47-27-35-33-23-13-11-21-31(33)32-22-12-14-24-34(32)35)36(38(44)45)25-26-37(43)41-40(28-15-5-2-6-16-28,29-17-7-3-8-18-29)30-19-9-4-10-20-30/h2-24,35-36H,25-27H2,1H3,(H,41,43)(H,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUSWDYZJQCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-oxo-5-(tritylamino)pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Yang, AV Pishenko, X Li… - The Journal of organic …, 2019 - ACS Publications
This paper describes the chemical synthesis, X-ray crystallographic structure, and antibiotic activity assay of lactam analogues of teixobactin and explores ring-expanded analogues of …
Number of citations: 11 pubs.acs.org
H Yang, AG Kreutzer, JS Nowick - bioRxiv, 2023 - biorxiv.org
Teixobactin is a potent peptide antibiotic against Gram-positive bacteria that binds to lipid II and related peptidoglycan precursors and disrupts the cell membrane. This paper presents …
Number of citations: 2 www.biorxiv.org

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